N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Description
N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a benzamide derivative featuring a 1,3,4-thiadiazole core. The compound’s structure includes a sulfanylmethyl group substituted at the 5-position of the thiadiazole ring, which is further functionalized with a carbamoyl linkage to a 2,5-dimethylphenyl group. The 2-position of the thiadiazole is substituted with a benzamide moiety. Its molecular formula is C₁₉H₂₀N₄O₂S₂, with a molecular weight of 400.49 g/mol (calculated from atomic composition).
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-8-9-13(2)15(10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXAFBXOWDBWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or acetonitrile, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) group attached to the thiadiazole ring is highly reactive, enabling nucleophilic substitution. Key observations include:
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Halogenation : Reaction with iodine or bromine in ethanol yields halogenated derivatives, replacing the sulfanyl group.
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Alkylation/Arylation : Treatment with alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) in DMF under reflux introduces alkyl/aryl groups at the sulfur position .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Iodine (I₂) | Ethanol, 60°C, 4 hrs | 5-Iodo-1,3,4-thiadiazol-2-yl derivative | 78% |
| Benzyl chloride | DMF, K₂CO₃, 80°C, 6 hrs | 5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl compound | 65% |
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
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Sulfoxide formation : Hydrogen peroxide (H₂O₂) in acetic acid at 40°C selectively oxidizes the -S- group to -SO-.
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Sulfone formation : Prolonged treatment with KMnO₄ in aqueous acetone produces the sulfone (-SO₂-).
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40°C, 2 hrs | Sulfoxide derivative | >90% |
| KMnO₄ | Acetone/H₂O, 25°C, 12 hrs | Sulfone derivative | 85% |
Reduction Reactions
The carbamoyl and benzamide groups participate in reduction:
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Amide reduction : LiAlH₄ in THF reduces the carbamoyl group to a methylene amine (-CH₂NH-).
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Nitro group reduction : If present, nitro substituents are reduced to amines using Pd/C and H₂ .
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 hrs | Methylene amine derivative | Bioactivity modulation |
| H₂/Pd-C | Ethanol, 50 psi, 4 hrs | Amine-functionalized analog | Drug discovery |
Hydrolysis Reactions
Controlled hydrolysis cleaves specific bonds:
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Amide bond cleavage : Concentrated HCl at 100°C hydrolyzes the benzamide group to benzoic acid and a free amine.
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Thiadiazole ring opening : NaOH in aqueous ethanol disrupts the thiadiazole ring, forming thiol intermediates.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HCl (6M) | 100°C, 12 hrs | Benzoic acid + 5-aminothiadiazole | Quantitative yield |
| NaOH (2M) | Ethanol/H₂O, 70°C, 6 hrs | Thiol intermediate | pH-dependent |
Cross-Coupling Reactions
The thiadiazole core participates in palladium-catalyzed couplings:
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Sonogashira coupling : Reaction with terminal alkynes introduces arylacetylene groups at the 5-position .
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Suzuki coupling : Boronic acids react to form biaryl derivatives, enhancing structural diversity .
| Coupling Type | Catalyst | Product | Efficiency |
|---|---|---|---|
| Sonogashira | Pd(PPh₃)₂Cl₂ | 5-Arylacetylene derivative | 72% |
| Suzuki | Pd(OAc)₂ | 5-Biarylthiadiazole | 68% |
Photochemical Reactions
UV irradiation induces dimerization via the thiadiazole ring:
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Photodimerization : Under UV light (λ = 254 nm), the compound forms a cycloadduct, altering its electronic properties .
Mechanistic Insights and Research Findings
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Steric Effects : The 2,5-dimethylphenyl group imposes steric hindrance, slowing substitution at the adjacent carbamoyl site.
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Electronic Effects : Electron-withdrawing substituents on the benzamide moiety enhance oxidation rates of the sulfanyl group .
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Biological Correlation : Sulfone derivatives exhibit improved antimicrobial activity compared to sulfanyl analogs, attributed to increased polarity and target binding .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives, including those similar to N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE. Thiadiazole compounds have demonstrated significant efficacy against various viruses. For instance, derivatives have shown promising results in inhibiting the activity of RNA-dependent RNA polymerase in viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) .
Cancer Therapeutics
Compounds containing the benzamide moiety have been extensively researched for their anticancer properties. The incorporation of thiadiazole into benzamide structures has been shown to enhance their potency as RET kinase inhibitors, which are crucial in targeting specific cancer pathways . For example, a study indicated that certain benzamide derivatives exhibited moderate to high potency in inhibiting RET kinase activity, suggesting a potential therapeutic avenue for cancer treatment .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activities. Research indicates that modifications to the thiadiazole ring can lead to enhanced antibacterial and antifungal properties. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds can provide alternative treatment options .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of compounds related to this compound have revealed insights into how structural modifications influence biological activity. For instance, variations in substituents on the thiadiazole and benzamide rings can significantly affect binding affinities and functional activities against target proteins .
Drug Design and Development
The unique structural features of this compound make it a candidate for further drug design efforts. Computational modeling and docking studies can be employed to predict interactions with biological targets, facilitating the development of more effective therapeutic agents .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Table 1: Comparison of Key Parameters
Key Observations
Core Heterocycle Differences: The target compound’s 1,3,4-thiadiazole core contrasts with the 1,3,4-oxadiazole in compound 7f (). Thiadiazoles generally exhibit greater metabolic stability due to sulfur’s electron-withdrawing effects, whereas oxadiazoles may improve solubility . Compound I02 (), a benzamide-oxadiazole hybrid, includes a fluorophenyl group and methylsulfonyl amino substituent, demonstrating how heterocycle choice influences bioactivity .
Substituent Effects: The 2,5-dimethylphenyl group in the target compound likely enhances steric bulk and lipophilicity compared to the benzylsulfanyl group in ’s analog. Chlorine substituents in ’s compound may increase membrane permeability but raise toxicity risks .
Spectral and Physical Properties :
- Compounds 7c–7f () exhibit melting points between 134–178°C , with 7f (structurally closest to the target) having the highest melting point, likely due to its symmetric 2,5-dimethylphenyl group .
- IR and NMR data for 7c–7f confirm characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and thiadiazole/oxadiazole ring vibrations, which could guide characterization of the target compound .
Biological Activity
N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a thiadiazole ring, which is known for conferring various biological activities. The presence of the dimethylphenyl group and the benzamide moiety enhances its interaction with biological targets.
1. Antimicrobial Activity
Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds derived from 1,3,4-thiadiazole have shown comparable efficacy to standard antibiotics like ciprofloxacin. A study indicated that certain thiadiazole analogues demonstrated potent antimicrobial activity against a range of bacterial strains, suggesting that this compound may also possess similar properties .
2. Anti-inflammatory Effects
Research has indicated that thiadiazole derivatives can act as anti-inflammatory agents. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could be explored for its potential in treating inflammatory conditions .
3. Antioxidant Activity
Thiadiazole compounds are also noted for their antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress is crucial in preventing cellular damage. Studies have shown that certain derivatives can significantly lower oxidative stress markers in vitro .
4. Anticancer Potential
The anticancer activity of thiadiazole derivatives has been a subject of research due to their ability to inhibit tumor cell proliferation and induce apoptosis. For example, compounds with similar structures have been found to target specific cancer pathways effectively. Investigations into this compound could reveal its potential as an anticancer agent .
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Interaction : Similar compounds have shown affinity for various receptors including adenosine receptors .
- Enzyme Inhibition : The inhibition of enzymes involved in inflammatory and cancer pathways is a key action point for many thiadiazole derivatives.
Case Studies
Several case studies highlight the efficacy of thiadiazole compounds:
- Study on Antimicrobial Activity : A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Thiadiazole A | 32 | Moderate |
| Thiadiazole B | 16 | High |
| N-[5-(...)] | TBD | TBD |
Q & A
Q. What are the recommended synthetic pathways for N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves condensation reactions between thiadiazole derivatives and substituted benzamides. For example, coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions are critical for forming carbamate linkages . To optimize yields, researchers should systematically vary reaction parameters (temperature, solvent polarity, stoichiometry) using factorial design experiments (e.g., 2^k designs) to identify optimal conditions . Spectral characterization (NMR, IR) should confirm intermediate structures at each step .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for verifying the thiadiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carbamate linkages (δ 3.0–4.0 ppm for methylene groups). Infrared (IR) spectroscopy can confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups . High-resolution mass spectrometry (HRMS) should validate molecular weight and fragmentation patterns. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro antimicrobial screening against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution assays to determine minimum inhibitory concentrations (MICs) . Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) assess selectivity. Use positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) to ensure reproducibility. Data should be analyzed via ANOVA with post-hoc Tukey tests .
Advanced Research Questions
Q. How can contradictory results in the compound’s biological activity be resolved through mechanistic studies?
- Methodological Answer : Contradictions often arise from assay variability or undefined mechanisms. Employ target-based approaches, such as enzyme inhibition assays (e.g., testing against bacterial DNA gyrase or fungal CYP51). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities and stability . Validate hypotheses using site-directed mutagenesis or knock-out microbial strains to confirm target engagement .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict absorption, distribution, and toxicity. Prioritize parameters like logP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition profiles . For toxicity, employ ProTox-II to assess hepatotoxicity and mutagenicity. Cross-validate predictions with in vitro hepatic microsomal stability assays and Ames tests .
Q. How can AI-driven tools enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Implement generative adversarial networks (GANs) or variational autoencoders (VAEs) to generate novel analogs. Train models on databases like ChEMBL or PubChem, focusing on structural features linked to activity (e.g., thiadiazole rings, carbamate substituents). Validate top candidates via free-energy perturbation (FEP) calculations to estimate binding energy changes . High-throughput virtual screening (HTVS) against target libraries (e.g., PDB) identifies lead compounds .
Q. What methodologies address the compound’s stability under varying environmental conditions (pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies using ICH guidelines: expose the compound to pH 1–12 buffers (simulating gastrointestinal tract conditions) and temperatures (25–60°C). Monitor degradation via HPLC-UV/MS to identify breakdown products. Kinetic modeling (Arrhenius equation) predicts shelf-life. For photostability, employ ICH Q1B photodegradation protocols with controlled UV exposure .
Methodological Frameworks
Q. How should researchers integrate this compound into interdisciplinary studies (e.g., materials science or neuropharmacology)?
- Methodological Answer : Align with theoretical frameworks such as structure-property relationships (SPR) for materials science (e.g., conductivity of thiadiazole-based polymers) or neurotransmitter receptor modulation hypotheses for neuropharmacology. Collaborate with domain experts to design joint experiments (e.g., electrophysiology for ion channel studies) . Use bibliometric analysis (VOSviewer) to map interdisciplinary trends and identify knowledge gaps .
Q. What statistical approaches are optimal for analyzing dose-response data in in vivo studies?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For skewed data, apply non-parametric methods (e.g., Kruskal-Wallis test). Use Bayesian hierarchical models to account for inter-animal variability in longitudinal studies .
Q. How can researchers validate the compound’s mechanism of action using omics technologies?
- Methodological Answer :
Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated vs. untreated cells to identify differentially expressed genes/proteins. Pathway enrichment analysis (KEGG, GO) highlights affected biological processes. Validate key targets via CRISPR-Cas9 knockouts or siRNA silencing. Integrate multi-omics data using systems biology tools (Cytoscape) to construct interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
